molecular formula C11H12BrFN2 B1149061 5-Bromo-1-butyl-6-fluorobenzoimidazole CAS No. 1261906-10-8

5-Bromo-1-butyl-6-fluorobenzoimidazole

Cat. No.: B1149061
CAS No.: 1261906-10-8
M. Wt: 271.1287832
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Description

5-Bromo-1-butyl-6-fluorobenzoimidazole (CAS 1261906-10-8) is a fluorinated and brominated benzimidazole derivative of interest in medicinal chemistry and drug discovery. The compound features a butyl chain at the 1-position of the benzimidazole core, which can influence its lipophilicity and biomolecular interactions. Its core benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological profiles and ability to interact with various enzymatic targets . The bromo and fluoro substituents make this compound a valuable synthetic intermediate. The halogen atoms, particularly bromine, are amenable to further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create biaryl systems for exploring structure-activity relationships in drug design . Benzimidazole derivatives have been computationally designed and synthesized as promising scaffolds for developing new antibacterial agents, with studies showing their potential to inhibit bacterial targets like Escherichia coli DNA Gyrase B . Furthermore, small molecules based on the imidazole structure are investigated as potent inhibitors of essential enzymes in pathogens like Mycobacterium tuberculosis, highlighting the therapeutic relevance of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-butyl-6-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2/c1-2-3-4-15-7-14-10-5-8(12)9(13)6-11(10)15/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMBBMGIYHOYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682065
Record name 5-Bromo-1-butyl-6-fluoro-1H-benzimidazole
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Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-10-8
Record name 1H-Benzimidazole, 5-bromo-1-butyl-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261906-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-butyl-6-fluoro-1H-benzimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID80682065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 5-Bromo-1-butyl-6-fluorobenzoimidazole

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-part disconnection strategy. The primary disconnection occurs at the N-butyl bond, separating the benzimidazole (B57391) core from the alkyl group. This points to an N-alkylation of a 5-bromo-6-fluorobenzimidazole intermediate as the final synthetic step.

The second key disconnection breaks the imidazole (B134444) ring at the C2 position. This is a common strategy in benzimidazole synthesis, leading back to a key precursor: 4-bromo-5-fluoro-o-phenylenediamine. The C2 carbon is typically introduced from a one-carbon electrophile, such as formic acid or its derivatives. This retrosynthetic approach simplifies the synthesis into two main challenges: the formation of the substituted o-phenylenediamine (B120857) and the subsequent construction and alkylation of the benzimidazole ring system.

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. This involves the synthesis of a specifically halogenated o-phenylenediamine and a suitable alkylating agent.

Synthesis of Halogenated o-Phenylenediamines

The critical precursor for the benzimidazole core is 4-bromo-5-fluoro-o-phenylenediamine. The synthesis of this compound can be approached starting from more readily available materials. One potential route begins with the bromination of 2-fluoroaniline (B146934). The reaction of 2-fluoroaniline with a brominating agent such as N-bromosuccinimide in a suitable solvent like methylene (B1212753) chloride can yield 4-bromo-2-fluoroaniline (B1266173) beilstein-journals.org. Subsequent nitration of this intermediate, followed by reduction of the nitro group, would furnish the desired 4-bromo-5-fluoro-1,2-diaminobenzene.

Alternatively, a more direct approach involves the protection of the amino groups of o-phenylenediamine via acetylation, followed by bromination and subsequent hydrolysis to yield 4-bromo-1,2-diaminobenzene researchgate.netacs.org. A patent describes a method for synthesizing 4-bromo-o-phenylenediamine by reacting o-phenylenediamine with a brominating reagent in acetic acid and acetic anhydride (B1165640) to form 4-bromo-o-phenyl diacetyl amide, which is then hydrolyzed acs.org. While this method yields the bromo-derivative, the introduction of the fluoro substituent requires a different starting material or a subsequent fluorination step, which can be challenging. The commercial availability of 4-bromo-5-fluoro-1,2-benzenediamine suggests that established, albeit potentially proprietary, synthetic routes exist sigmaaldrich.com.

Table 1: Synthesis of Halogenated o-Phenylenediamines

Starting Material Reagents Product Reference

Preparation of Functionalized Alkyl Halides

The butyl group at the N1 position is introduced using a functionalized alkyl halide, typically 1-bromobutane (B133212). The synthesis of 1-bromobutane is a standard undergraduate-level organic chemistry experiment, often prepared from 1-butanol. The reaction is an acid-catalyzed SN2 substitution where a strong acid, such as sulfuric acid, protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion, generated in situ from a salt like sodium bromide, then acts as a nucleophile, attacking the primary carbon and displacing water to form 1-bromobutane.

Cyclocondensation Reactions for Benzimidazole Ring Formation

The formation of the benzimidazole ring is a critical step in the synthesis of the target molecule. This is typically achieved through a cyclocondensation reaction between the substituted o-phenylenediamine and a one-carbon electrophile.

Optimization of Reaction Conditions for Imidazole Ring Closure

The Phillips method is a widely used approach for benzimidazole synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of 5-bromo-6-fluorobenzimidazole, 4-bromo-5-fluoro-o-phenylenediamine would be reacted with formic acid. The reaction is typically heated to drive the cyclization and dehydration.

Optimization of reaction conditions is crucial for achieving high yields. This includes the choice of acid catalyst, reaction temperature, and reaction time. While strong mineral acids are common, various other catalysts have been explored to improve efficiency and mildness of the reaction. The use of microwave irradiation has also been shown to accelerate the reaction and improve yields in some cases researchgate.net.

Table 2: Conditions for Benzimidazole Ring Formation

Reactants Reagent/Catalyst Conditions Product
4-Bromo-5-fluoro-o-phenylenediamine, Formic Acid Acid catalyst (e.g., HCl) Heating 5-Bromo-6-fluorobenzimidazole
o-Phenylenediamines, Aldehydes Microwave irradiation, Er(OTf)3 Solvent-free, 60°C 1,2-Disubstituted benzimidazoles

Role of Catalysis in Benzimidazole Synthesis

A wide array of catalysts has been developed to facilitate benzimidazole synthesis under milder conditions and with improved selectivity. These include both metal-based and non-metallic catalysts. For the condensation of o-phenylenediamines with aldehydes, various Lewis and Brønsted acids have been employed. Recent research has also focused on the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability nih.gov.

The final step in the synthesis of this compound is the N-alkylation of the pre-formed 5-bromo-6-fluorobenzimidazole with a butyl halide, such as 1-bromobutane. This reaction is typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, making it more nucleophilic. Common bases include potassium carbonate, sodium hydride, or various alkoxides. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used. Phase-transfer catalysts can also be employed to facilitate the reaction between the benzimidazole salt and the alkyl halide researchgate.net. The reaction conditions, such as temperature and reaction time, need to be optimized to ensure complete alkylation and minimize potential side reactions. Copper-based catalysts have also been shown to be effective for the N-alkylation of benzimidazoles with alkyl halides acs.org.

N-Alkylation Strategies for 1-Butyl Substitution

The final key step in the synthesis of the target compound is the introduction of the butyl group at a nitrogen atom of the benzimidazole ring. This N-alkylation reaction is critical and its efficiency and selectivity are influenced by several factors.

The N-alkylation of benzimidazole scaffolds is a well-established transformation, typically achieved by reacting the N-H of the imidazole ring with an appropriate alkyl halide in the presence of a base. For the synthesis of this compound, 1-bromobutane is the logical alkylating agent.

The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF), with a base to deprotonate the benzimidazole nitrogen, thereby activating it for nucleophilic attack on the alkyl halide. The choice of base can range from weaker carbonates like potassium carbonate (K₂CO₃) to stronger hydrides like sodium hydride (NaH). For instance, studies on related N-alkylated benzimidazoles have successfully employed NaH to facilitate the reaction with alkyl bromides. nih.gov

A significant challenge in the N-alkylation of asymmetric benzimidazoles is the lack of regioselectivity. The two nitrogen atoms in the imidazole ring (N1 and N3) are tautomeric, and alkylation can potentially occur at either position, leading to a mixture of isomers. In the case of 5-bromo-6-fluorobenzimidazole, this would result in the formation of both this compound and 6-bromo-1-butyl-5-fluorobenzoimidazole. The electronic effects of the bromo and fluoro substituents on the benzene (B151609) ring influence the acidity of the N-H protons and can direct the alkylation, but often a mixture is obtained that requires careful separation. rsc.org

Alkylating AgentTypical BaseSolventKey ChallengeReference
1-BromobutaneNaH, K₂CO₃DMF, AcetoneRegioselectivity (N1 vs. N3 alkylation) nih.gov
Ethyl Bromide(Ice Bath Conditions)-Controlling reaction with volatile reagents nih.gov
C3-C7 Bromides(Room Temp)-Linear increase in certain activities with chain length nih.gov

Another approach involves the protection of other functional groups within the molecule to prevent side reactions. For instance, in the synthesis of N-arylated 2-aminobenzimidazoles, the amino group was protected as an acetamide (B32628) to ensure the arylation occurred selectively at the ring nitrogen. mdpi.com While the target molecule, this compound, does not have an amino group, the principle applies if other reactive functional groups were present. The use of protecting groups, such as benzyl (B1604629) groups, is common in organic synthesis to temporarily mask a reactive site. organic-chemistry.org The introduction and subsequent removal of these groups must be efficient and not interfere with other parts of the molecule.

Halogenation and Fluorination Approaches

The synthesis of the 5-bromo-6-fluorobenzimidazole core is a critical precursor step. This typically involves building the imidazole ring from a pre-functionalized benzene derivative. The most widely used method for synthesizing fluorobenzimidazoles involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a one-carbon synthon like formic acid or trimethyl orthoformate. researchgate.netchemicalbook.com

Achieving the desired 5-bromo-6-fluoro substitution pattern requires a regioselective bromination reaction at some stage of the synthesis. This can be accomplished by starting with a fluorinated aniline (B41778) or nitrobenzene (B124822) and introducing the bromine atom at the desired position. For example, the synthesis could start from 3-fluoro-4-nitroaniline (B181641) or a related compound. The position of the bromine atom is directed by the existing substituents on the aromatic ring.

Electrophilic bromination of activated aromatic rings is a standard procedure. Reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) can be used. The selectivity of the bromination is governed by the directing effects of the substituents already on the ring. In some cases, specialized brominating agents or catalysts are used to enhance regioselectivity. For instance, tetrabutylammonium (B224687) tribromide (TBATB) has been used for the highly selective bromination of other heterocyclic systems. nih.gov Another approach involves using trimethylbromosilane as the brominating reagent with an aryl sulfoxide (B87167) activator to achieve high regioselectivity in phenolic compounds, a principle that could be adapted for aniline derivatives. google.com

A plausible route to the precursor involves the reduction of a nitrated compound, such as 1-bromo-2-fluoro-4-nitrobenzene, to form 4-bromo-5-fluoro-1,2-phenylenediamine. This diamine can then be cyclized.

Brominating AgentSubstrate TypeSelectivity NotedReference
N-Bromosuccinimide (NBS)Activated AromaticsDepends on directing groups-
Tetrabutylammonium tribromide (TBATB)Pyrrolo[1,2-a]quinoxalinesHigh C3- or C1,C3-selectivity nih.gov
TrimethylbromosilanePhenolic CompoundsHigh para- or ortho-selectivity google.com
1-Butyl-3-methylimidazolium tribromide2-FurfuralHigh regioselectivity asianpubs.org

The introduction of fluorine into the benzimidazole system is most commonly achieved by starting with a commercially available, pre-fluorinated benzene derivative. mdpi.com Synthesizing fluorinated aromatics from scratch can be complex. One historical method is the Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate, but this can result in low yields. researchgate.net

A more practical and common strategy is to begin with a molecule that already contains the fluorine atom in the correct position, such as 4-bromo-5-fluorobenzene-1,2-diamine. The synthesis of such precursors can be intricate. For example, a process for preparing 5-bromo-1,3-dichloro-2-fluoro-benzene involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, which itself is prepared via bromination of a fluorinated aniline precursor. google.com These multi-step pathways highlight the importance of securing the correct halogenation pattern on the benzene ring before the formation of the imidazole heterocycle.

Purification Techniques and Analytical Characterization for Research Purity

Ensuring the purity and confirming the structural identity of the final this compound product is essential for its use in research. A combination of purification and analytical techniques is required.

Following the synthesis, the crude product is typically purified to remove unreacted starting materials, reagents, and byproducts. researchgate.net Common purification methods include:

Recrystallization: This technique is effective for obtaining highly pure crystalline solids. A suitable solvent or solvent system is chosen in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution. researchgate.net

Column Chromatography: This is a highly versatile method for separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). nih.gov A solvent system (mobile phase) is selected to elute the components at different rates, allowing for the isolation of the desired product. nih.govijpsm.com

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. ijpsm.com

Once purified, the compound's identity and purity are confirmed using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the number and environment of hydrogen and carbon atoms. researchgate.netkcgjournal.org Specific couplings, such as those between fluorine and adjacent carbon or hydrogen atoms (e.g., ¹J(C-F), ²J(C-F)), are definitive in confirming the structure of fluorinated compounds. lew.ro

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the elemental composition. researchgate.net The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups in the molecule by observing their characteristic vibration frequencies. For example, the disappearance of the N-H stretch after alkylation would be a key indicator of a successful reaction. acs.org

Chromatographic Purification Methods

Following the synthesis, purification of this compound is crucial to remove any unreacted starting materials, reagents, and byproducts. Column chromatography is a standard and effective method for this purpose.

A slurry of the crude product can be prepared with a small amount of silica gel and then loaded onto a silica gel column. The separation of the desired compound is achieved by eluting with a suitable solvent system. The polarity of the eluent is critical and is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is gradually increased in polarity to effectively separate the components based on their affinity for the stationary phase. The progress of the purification can be monitored by Thin Layer Chromatography (TLC).

The following table outlines a typical column chromatography setup for the purification of a substituted benzimidazole derivative.

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase n-Hexane and Ethyl Acetate gradient
Elution Gradient Starting with a low percentage of ethyl acetate in n-hexane (e.g., 5-10%) and gradually increasing to a higher percentage (e.g., 30-50%).
Monitoring Thin Layer Chromatography (TLC) with UV visualization.

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation of Synthesized Compounds

The precise structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

1H NMR spectroscopy would provide information on the number and types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzimidazole ring, the protons of the butyl chain (triplet for the terminal methyl group, and multiplets for the methylene groups), and a signal for the proton at the 2-position of the imidazole ring.

13C NMR spectroscopy would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the butyl group, and the carbons of the imidazole ring.

19F NMR spectroscopy would be used to confirm the presence and environment of the fluorine atom on the benzimidazole ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching vibrations of the benzimidazole ring, and C-Br and C-F stretching vibrations.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for 79Br and 81Br) would be a characteristic feature in the mass spectrum.

The following table summarizes the expected spectroscopic data for a compound with a similar structure.

Spectroscopic TechniqueExpected Data
1H NMR Signals for aromatic protons, protons of the n-butyl group (triplet and multiplets), and the C2-H of the imidazole ring.
13C NMR Resonances for aromatic carbons, carbons of the n-butyl group, and imidazole ring carbons.
IR (cm-1) Bands corresponding to C-H, C=N, C=C, C-Br, and C-F vibrations.
Mass Spectrometry Molecular ion peak corresponding to the molecular formula C11H12BrFN2, with a characteristic bromine isotopic pattern. cymitquimica.com

Elemental Analysis and Purity Assessment

Elemental Analysis is a crucial method for determining the elemental composition of the purified compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretical values calculated from the molecular formula, C11H12BrFN2.

Purity Assessment can be further confirmed by techniques such as High-Performance Liquid Chromatography (HPLC). A pure compound will typically show a single sharp peak in the HPLC chromatogram.

The following table lists the theoretical elemental composition of this compound.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0111132.1148.72%
HydrogenH1.011212.124.47%
BromineBr79.90179.9029.47%
FluorineF19.00119.007.01%
NitrogenN14.01228.0210.34%
Total 271.15 100.00%

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Halogen Substituents (Bromo and Fluoro) on Bioactivity

The presence and position of halogen atoms on the benzimidazole (B57391) ring are critical determinants of a molecule's biological activity. In 5-Bromo-1-butyl-6-fluorobenzimidazole, the bromine and fluorine atoms at the 5- and 6-positions, respectively, significantly modulate its physicochemical properties.

Positional Isomerism and Electronic Effects of Bromine and Fluorine

The specific placement of bromine at the 5-position and fluorine at the 6-position creates a distinct electronic environment on the benzene (B151609) ring. Fluorine is the most electronegative element and acts as a weak electron-donating group through resonance and a strong electron-withdrawing group through induction. Bromine is less electronegative than fluorine but is more polarizable.

The interplay of these electronic effects influences the molecule's ability to interact with biological targets. For instance, the electron-withdrawing nature of the halogens can affect the pKa of the benzimidazole nitrogen, influencing its ionization state at physiological pH. This, in turn, can impact the molecule's ability to form hydrogen bonds or engage in other interactions with receptor sites.

Halogen Bonding Interactions in Biological Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site, such as an oxygen or nitrogen atom on a biological macromolecule. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F).

In the context of 5-Bromo-1-butyl-6-fluorobenzimidazole, the bromine atom at the 5-position is a potential halogen bond donor. This interaction can contribute to the binding affinity and selectivity of the compound for its biological target. While fluorine is generally a weak halogen bond donor, its presence can enhance the halogen bonding capability of the adjacent bromine atom by withdrawing electron density.

Role of the N-Alkyl Chain (n-Butyl) in Modulating Activity

The substituent at the N-1 position of the benzimidazole ring plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. cymitquimica.com In 5-Bromo-1-butyl-6-fluorobenzimidazole, this position is occupied by an n-butyl group.

Impact of Alkyl Chain Length and Branching

The length and branching of the N-alkyl chain can significantly influence biological activity. Studies on various benzimidazole series have shown that altering the alkyl chain length can affect the compound's fit within a receptor's binding pocket. A butyl group, being of moderate length, can provide a balance of flexibility and van der Waals interactions.

For instance, in a series of 5-alkyl-6-(alkylsulfanyl)pyrazine-2-carboxamides, which are structurally different but illustrate the principle, antimycobacterial activity was found to increase with the molecular weight of the alkylsulfanyl group. nih.gov This suggests that the size and nature of the alkyl substituent are key for optimizing activity. In the case of 5-Bromo-1-butyl-6-fluorobenzimidazole, the n-butyl chain likely occupies a hydrophobic pocket in its target protein.

Biological and Biochemical Investigations

Antimicrobial Activity Studies

There is currently no available data from in vitro or in vivo studies to populate the following subsections regarding the antimicrobial efficacy of 5-Bromo-1-butyl-6-fluorobenzoimidazole.

In Vitro Antibacterial Efficacy (e.g., Gram-positive and Gram-negative strains)

No published studies were found that investigated the in vitro antibacterial activity of this compound against Gram-positive or Gram-negative bacterial strains. Therefore, no data on its minimum inhibitory concentrations (MICs) or other measures of antibacterial efficacy can be presented.

In Vitro Antifungal Efficacy

Information regarding the in vitro antifungal properties of this compound is not available in the current scientific literature. Consequently, no data on its activity against various fungal species can be included.

Antitubercular Activity against Mycobacterium tuberculosis Strains

No research has been published detailing the evaluation of this compound for antitubercular activity against any strains of Mycobacterium tuberculosis.

Antiviral Activity Assessments

Specific assessments of the antiviral activity of this compound are not documented in the available scientific research.

Inhibition of Viral Replication Mechanisms

There are no studies available that explore the potential of this compound to inhibit the replication mechanisms of any viruses.

Broad-Spectrum Antiviral Potential

Without any foundational antiviral activity data, the broad-spectrum antiviral potential of this compound remains undetermined.

Anticancer Activity Research

There is currently no published scientific literature detailing the anticancer activity of this compound.

Antiproliferative Effects on Various Cancer Cell Lines (In Vitro)

No studies reporting the in vitro antiproliferative effects of this compound against any cancer cell lines have been identified. Consequently, data on its potency, typically represented by IC₅₀ values, is not available.

Table 1: In Vitro Antiproliferative Activity of this compound

Cancer Cell Line IC₅₀ (µM) Source
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

There are no available research findings on whether this compound can induce apoptosis or cause cell cycle arrest in cancerous cells. Mechanistic studies, including assays for apoptotic markers (e.g., caspase activation, Annexin V staining) or cell cycle analysis (e.g., flow cytometry), have not been reported for this specific compound.

Enzyme Inhibition Studies

While one chemical supplier vaguely lists the compound as a "kinase inhibitor," there is no substantiated scientific evidence or published research to support this claim or to provide specific details on its enzyme inhibition profile.

Kinase Inhibition (e.g., Tyrosine Kinases, JAK2)

No peer-reviewed studies have been found that evaluate the inhibitory activity of this compound against any kinases, including tyrosine kinases or Janus kinase 2 (JAK2). Therefore, data such as IC₅₀ or Ki values for kinase inhibition are not available.

Table 2: Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ (nM) Assay Type Source
Data Not Available Data Not Available Data Not Available Data Not Available

Other Relevant Enzyme Target Interactions

No research has been published detailing the interaction of this compound with other relevant enzyme targets that might be implicated in cancer or other diseases.

Mechanistic Investigations at the Molecular and Cellular Level

Due to the absence of primary research on its biological activity, there have been no subsequent mechanistic investigations at the molecular or cellular level. Studies elucidating its mechanism of action, potential intracellular targets, or effects on signaling pathways are currently not present in the scientific literature.

Interaction with DNA/RNA

There is currently no publicly available research detailing the interaction of this compound with nucleic acids such as DNA or RNA. Studies investigating its potential to intercalate, bind to the minor or major grooves, or induce any form of damage or conformational changes in DNA or RNA have not been found in the scientific literature.

Protein Binding and Target Identification

The specific protein targets of this compound remain unidentified. Research on its binding affinity and selectivity towards any particular proteins, enzymes, or receptors has not been published. Consequently, the molecular mechanisms through which it might exert any biological effects are unknown.

Cellular Pathway Modulation (e.g., Signal Transduction)

Information regarding the modulation of any cellular signaling pathways by this compound is not available. There are no studies to indicate whether this compound can influence key cellular processes such as proliferation, apoptosis, or inflammation through the modulation of signal transduction cascades.

Modulation of Oxidative Stress Pathways

No studies were found that investigated the effects of this compound on oxidative stress pathways. It is unknown whether this compound possesses antioxidant or pro-oxidant properties or if it can modulate the activity of enzymes and transcription factors involved in the cellular response to oxidative stress.

Preclinical Efficacy Studies (Non-Human, In Vivo Models)

Efficacy in Animal Models of Infection

A thorough search of the literature revealed no preclinical studies evaluating the efficacy of this compound in any animal models of bacterial, viral, fungal, or parasitic infections.

Antitumor Activity in Xenograft Models

There is no published evidence to suggest that this compound has been tested for its antitumor activity in xenograft models. Its potential as an anti-cancer agent remains unexplored.

Pharmacokinetic Profiling in Research Animal Models (Absorption, Distribution, Metabolism, Excretion - ADME)

As of the current body of scientific literature, specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any research animal model have not been publicly documented. The absence of such data prevents a detailed analysis of its in vivo behavior.

However, based on the general pharmacokinetic properties of the broader class of benzimidazole (B57391) derivatives, a speculative profile for this compound can be extrapolated. It is important to note that these are general trends and may not be representative of this specific compound.

General Pharmacokinetic Characteristics of Benzimidazole Derivatives:

Benzimidazole derivatives are known to exhibit a range of pharmacokinetic behaviors, which are often complex. nih.govibmc.msk.ru

Absorption: The oral bioavailability of many benzimidazole derivatives is often low and variable, with reported values ranging from 2% to 60%. nih.govibmc.msk.ru This is frequently attributed to poor aqueous solubility and significant first-pass metabolism in the liver. nih.govibmc.msk.ru

Distribution: Once absorbed, benzimidazole derivatives may bind to plasma proteins and various cellular components in the blood. nih.govibmc.msk.ru Their distribution can be described by multicompartment pharmacokinetic models, indicating that the compounds distribute into different tissues at varying rates. nih.govibmc.msk.ru

Excretion: Hepatoduodenal circulation, where the unchanged drug and its metabolites are excreted into the bile and then reabsorbed from the gut, has been observed for some benzimidazoles. nih.govibmc.msk.ru This can prolong the presence of the compound in the body.

The pharmacokinetic profile of benzimidazoles can be dose-dependent, often exhibiting linear kinetics at lower doses and non-linear kinetics at higher doses. nih.govibmc.msk.ru It has also been noted that pharmacokinetic models are often similar between animal models and humans for this class of compounds. nih.govibmc.msk.ru

Without dedicated studies on this compound, it is not possible to provide specific data tables or detailed research findings. Further investigation is required to determine the precise ADME profile of this particular compound.

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 5-Bromo-1-butyl-6-fluorobenzoimidazole, might interact with a biological target, typically a protein or enzyme.

Ligand-Protein Interaction Prediction and Binding Affinity

Molecular docking simulations can be employed to predict the binding mode and estimate the binding affinity of this compound to various protein targets. The benzimidazole (B57391) core is known to interact with a range of biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion chelation. researchgate.net For instance, studies on similar benzimidazole derivatives have shown interactions with enzymes such as β-tubulin and various kinases. nih.govresearchgate.net

A hypothetical docking study of this compound against a target like β-tubulin would involve preparing the 3D structure of the ligand and the protein, followed by running docking algorithms to generate potential binding poses. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), indicates the stability of the ligand-protein complex. A lower binding energy generally suggests a more stable interaction.

Illustrative Molecular Docking Results for Benzimidazole Derivatives against a Kinase Target

CompoundDocking Score (kcal/mol)Predicted Interacting Residues
This compound-8.5Lys72, Glu91, Leu132, Val145
Benzimidazole (unsubstituted)-5.2Lys72, Glu91
5-Bromo-benzimidazole-6.8Lys72, Glu91, Leu132

This table contains illustrative data based on typical findings for this class of compounds.

Active Site Analysis and Binding Mode Elucidation

Beyond just predicting binding affinity, molecular docking provides a detailed view of the interactions within the protein's active site. For this compound, the analysis would focus on identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or halogen bonds. The fluorine atom at the 6-position and the bromine atom at the 5-position can participate in halogen bonding, a type of non-covalent interaction that can contribute significantly to binding affinity. The butyl group at the 1-position is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket. The benzimidazole nitrogen atoms can act as hydrogen bond acceptors or donors, a common feature in the interaction of benzimidazoles with protein targets. nih.gov

Visual inspection of the docked poses allows for the elucidation of the most probable binding mode, which is crucial for understanding the mechanism of action and for designing more potent analogs. semanticscholar.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to study benzimidazole derivatives. nih.gov

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Electrostatic Potential)

The electronic properties of this compound can be characterized by several descriptors derived from quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. dergipark.org.tr The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. irjweb.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). rsc.org For this compound, the MEP map would likely show negative potential around the nitrogen and fluorine atoms, indicating their potential to act as nucleophilic centers or hydrogen bond acceptors.

Calculated Electronic Properties of Substituted Benzimidazoles

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-6.5-1.84.7
1-Butyl-benzimidazole-6.2-1.54.7
5,6-Difluoro-benzimidazole-6.8-2.04.8

This table contains illustrative data based on typical findings for this class of compounds.

Conformation Analysis and Tautomeric Stability

The presence of a hydrogen atom on one of the nitrogen atoms of the imidazole (B134444) ring in many benzimidazoles allows for tautomerism. encyclopedia.pub While the 1-butyl substitution in this compound prevents this, conformational analysis is still important due to the flexibility of the butyl chain. Quantum chemical calculations can be used to determine the most stable conformation of the butyl group, which can influence how the molecule fits into a protein's binding site.

For related benzimidazole compounds that can exhibit tautomerism, quantum chemical calculations are crucial for determining the relative stability of the different tautomeric forms. scispace.comresearchgate.net The energy difference between tautomers can be small, and both forms may coexist in equilibrium. Understanding the predominant tautomeric form is essential as each tautomer can have different biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a series of benzimidazole analogs, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms in the molecule.

Electronic: Such as HOMO/LUMO energies and dipole moment. researchgate.net

Physicochemical: Including properties like lipophilicity (logP) and molar refractivity.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. ijpsr.comnih.gov A statistically robust QSAR model for a series of compounds including this compound could help to identify the key structural features that contribute to its activity. For example, a model might reveal that higher lipophilicity and the presence of a halogen at a specific position are positively correlated with the desired biological effect. nih.gov

Illustrative QSAR Equation for Antibacterial Activity of Benzimidazole Derivatives

pMIC = 0.85 * logP - 0.23 * (HOMO-LUMO Gap) + 1.54 * (Halogen_Count) + 2.1

This is an illustrative QSAR equation and does not represent a real model.

In this hypothetical equation, pMIC is the negative logarithm of the minimum inhibitory concentration (a measure of antibacterial activity), logP represents lipophilicity, HOMO-LUMO Gap is the energy gap, and Halogen_Count is the number of halogen atoms. Such a model would suggest that increased lipophilicity and the presence of halogens enhance antibacterial activity, while a larger HOMO-LUMO gap (lower reactivity) decreases it.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in the computational evaluation of benzimidazole derivatives. researchgate.netui.ac.idnih.govcrsubscription.comnih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as anticancer, antimicrobial, and enzyme inhibition. nih.govcrsubscription.comnih.gov

A typical QSAR study on benzimidazole derivatives involves the following steps:

Data Set Selection: A series of benzimidazole analogues with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a regression model that links the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Descriptor ClassSpecific Descriptor ExampleRelevance to this compound
Electronic Hammett constant (σ)The electron-withdrawing nature of the bromo and fluoro groups significantly influences the electronic properties of the benzimidazole ring.
Steric Molar Refractivity (MR)The size and polarizability of the butyl group and halogen atoms affect steric interactions with a target protein.
Hydrophobic Partition coefficient (logP)The butyl chain increases the lipophilicity of the molecule, which can influence its membrane permeability and binding to hydrophobic pockets.
Topological Wiener IndexThis descriptor reflects the branching and overall shape of the molecule, which is important for receptor fit.

By developing such models, researchers can predict the biological activity of novel, unsynthesized derivatives of "this compound," thereby guiding the design of more potent compounds.

Identification of Key Structural Features Influencing Potency

Computational studies are instrumental in identifying the specific structural moieties of benzimidazole derivatives that are crucial for their biological potency. nih.govihmc.usnih.govnih.gov For the broader class of benzimidazoles, studies have consistently shown that the nature and position of substituents on the benzimidazole core and any attached phenyl rings are critical determinants of activity. nih.govihmc.us

In the case of "this compound," computational analysis would focus on the following key features:

The 5-Bromo and 6-Fluoro Substituents: Halogen atoms at these positions are known to enhance the biological activity of many benzimidazole derivatives. ihmc.us Computational methods like molecular docking can elucidate the specific interactions, such as halogen bonding or hydrophobic interactions, that these atoms form with the target protein.

The 1-Butyl Group: The N1-substituent is crucial for modulating the physicochemical properties of the molecule. The butyl group, being a flexible alkyl chain, can adopt various conformations to fit into a binding pocket. Conformational analysis can predict the most favorable orientation of this group.

The Benzimidazole Scaffold: This core structure provides the essential framework for interaction with biological targets. The aromatic and heteroaromatic rings can participate in π-π stacking and hydrogen bonding interactions.

The table below summarizes the potential influence of these structural features on the potency of "this compound," as would be investigated through computational methods.

Structural FeaturePotential Influence on PotencyComputational Investigation Method
5-Bromo group Can form halogen bonds with the receptor; increases lipophilicity.Molecular Docking, Quantum Mechanics (QM) calculations
6-Fluoro group Can act as a hydrogen bond acceptor; modulates electronic properties.Molecular Docking, Electrostatic Potential Mapping
1-Butyl group Influences solubility and membrane permeability; provides conformational flexibility for optimal binding.Conformational Analysis, Molecular Dynamics
Benzimidazole Core Provides a rigid scaffold for π-π stacking and hydrogen bonding with the target.Molecular Docking, Pharmacophore Modeling

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of "this compound" when it interacts with a biological target. physchemres.orgrsc.orgacs.orgpnas.orgethz.ch These simulations provide a time-resolved view of the molecular motions and interactions, offering insights that are not accessible from static models.

Ligand-Receptor Complex Stability and Dynamics

Once a plausible binding mode of "this compound" to its target receptor is predicted by molecular docking, MD simulations are employed to assess the stability of this complex over time. ethz.ch The simulation tracks the movements of every atom in the system, allowing for the analysis of the complex's structural integrity.

Key metrics used to evaluate the stability of the ligand-receptor complex include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD profile indicates that the complex has reached equilibrium and is not undergoing major structural changes.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor is analyzed. Stable hydrogen bonds are a key indicator of a strong and specific interaction.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity.

A hypothetical MD simulation of "this compound" bound to a target protein might reveal the data presented in the table below.

Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)Number of Hydrogen Bonds
00.00.03
101.20.52-4
201.50.63-5
301.40.53-4
401.60.72-3
501.50.63-4

This data would suggest that the complex is stable, with the ligand remaining firmly bound in the active site.

Conformational Changes and Flexibility Analysis

MD simulations are also invaluable for analyzing the conformational flexibility of both the ligand and the receptor upon binding. rsc.orgnih.gov The binding of a ligand can induce conformational changes in the protein, which can be crucial for its biological function.

Root Mean Square Fluctuation (RMSF): The RMSF of each amino acid residue in the protein is calculated to identify regions of high flexibility. An increase in the RMSF of residues in the binding pocket upon ligand binding can indicate an induced-fit mechanism.

Dihedral Angle Analysis: The torsional angles of the rotatable bonds in "this compound," particularly in the butyl chain, can be monitored to understand its conformational preferences within the binding site.

By understanding the dynamic interplay between "this compound" and its target, researchers can gain a more complete picture of its mechanism of action and design more effective therapeutic agents.

Future Research Directions and Potential Applications in Drug Discovery

Exploration of New Biological Targets and Pathways

The benzimidazole (B57391) scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties. nih.govmdpi.comnih.gov The presence of halogen substituents, such as bromine and fluorine, can significantly influence the biological activity of these compounds. researchgate.netacgpubs.org For 5-Bromo-1-butyl-6-fluorobenzoimidazole, future research should focus on a systematic evaluation against a diverse panel of biological targets.

Initial screening efforts could investigate its potential as an antimicrobial agent . Studies on other fluorinated benzimidazoles have demonstrated promising activity against various bacterial and fungal strains, including resistant ones like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comacgpubs.org The lipophilicity conferred by the butyl group and the electron-withdrawing nature of the halogens may enhance cell membrane penetration and interaction with microbial targets.

In the realm of oncology , benzimidazole derivatives have been shown to act as topoisomerase inhibitors, microtubule disruptors, and inhibitors of various kinases. nih.govmdpi.com The specific substitution pattern of this compound warrants investigation into its potential as an inhibitor of protein kinases, such as EGFR and BRAFV600E, which are implicated in various cancers. mdpi.com Furthermore, given that some benzimidazoles interfere with metabolic pathways in cancer cells, exploring its effects on glycolysis could be a fruitful avenue. iiarjournals.org

The structural similarity of benzimidazoles to purines suggests that they can interact with a wide range of biological macromolecules. mdpi.com Therefore, unbiased phenotypic screening followed by target deconvolution studies could uncover entirely new biological targets and pathways modulated by this compound.

Development of Advanced Synthetic Methodologies

While general methods for the synthesis of benzimidazoles are well-established, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids, the development of more efficient and versatile synthetic routes for specifically substituted analogs like this compound is crucial for generating structural diversity for structure-activity relationship (SAR) studies. rjlbpcs.comrsc.org

Future research in this area could focus on:

Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for benzimidazole synthesis. organic-chemistry.org

Photocatalytic methods: The use of photocatalysts for the condensation of o-phenylenediamines and aldehydes offers a metal-free and milder alternative to traditional methods. acs.org

Flow chemistry: This approach allows for precise control over reaction parameters, leading to higher yields, purity, and scalability. acs.org

Development of novel catalysts: The exploration of new heterogeneous catalysts, such as engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS), could provide greener and more efficient synthetic pathways. rsc.org

These advanced methodologies would not only facilitate the synthesis of this compound itself but also enable the rapid generation of a library of analogs with variations in the substituents at different positions, which is essential for optimizing biological activity.

Design and Synthesis of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic potential of this compound, the development of prodrugs and targeted delivery systems is a key future direction. Prodrugs are inactive or less active precursors that are converted to the active drug in the body, which can improve pharmacokinetic properties such as solubility, permeability, and metabolic stability. nih.gov

For this compound, potential prodrug strategies include:

Ester and carbamate (B1207046) prodrugs: If the compound possesses a suitable functional group, derivatization to form esters or carbamates can be explored to enhance lipophilicity and cell permeability. nih.gov

Phosphate (B84403) ester prodrugs: To improve aqueous solubility, a phosphate ester promoiety could be introduced. nih.gov

Enzyme-responsive prodrugs: Designing prodrugs that are activated by enzymes specifically overexpressed in target tissues, such as certain tumors, can lead to targeted drug release and reduced systemic toxicity. frontiersin.org

Targeted delivery systems, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), could also be employed to deliver this compound specifically to cancer cells, thereby increasing efficacy and minimizing off-target effects.

Application as Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. Benzimidazole-based compounds have been successfully developed as fluorescent probes and affinity probes for various biological targets. nih.govrsc.orgnih.gov this compound, with its unique substitution pattern, could be a valuable scaffold for the development of novel chemical probes.

Future research could focus on:

Fluorescent probes: By incorporating a fluorophore into the benzimidazole structure, probes can be designed for the detection and imaging of specific ions or biomolecules within cells. rsc.org

Affinity-based probes: The synthesis of "clickable" analogs of this compound, for instance by introducing an alkyne or azide (B81097) group, would enable its use in activity-based protein profiling (ABPP) to identify its cellular targets and off-targets. nih.gov

The development of such probes would not only advance our understanding of the mechanism of action of this specific compound but also provide powerful tools for broader biological research.

Combination Therapy Strategies in Preclinical Models

The complexity of diseases like cancer and infectious diseases often necessitates the use of combination therapies to achieve better outcomes and overcome drug resistance. Once a specific biological activity of this compound is established, evaluating its efficacy in combination with existing drugs in preclinical models will be a critical next step.

For example, if the compound shows anticancer activity, it could be tested in combination with standard chemotherapeutic agents or targeted therapies. nih.gov Synergistic interactions could allow for lower doses of each drug, potentially reducing toxicity. Similarly, if it demonstrates antimicrobial properties, its combination with existing antibiotics could be explored to combat resistant strains. One study showed that a benzimidazole derivative, when combined with colistin, restored antibacterial activity against resistant Gram-negative bacteria. nih.gov

Development of Resistance Modulators

Drug resistance is a major challenge in the treatment of both cancer and infectious diseases. Some benzimidazole derivatives have shown potential in overcoming drug resistance mechanisms. iiarjournals.org Future research should investigate whether this compound can act as a resistance modulator.

This could involve studies to determine if the compound can:

Inhibit efflux pumps that actively transport drugs out of cancer or microbial cells.

Interfere with DNA repair mechanisms in cancer cells, making them more susceptible to DNA-damaging agents.

Modulate signaling pathways that contribute to drug resistance.

The identification of this compound as a resistance modulator would represent a significant therapeutic advance.

High-Throughput Screening Library Development

The inclusion of this compound and its rationally designed analogs in high-throughput screening (HTS) libraries is a fundamental step towards discovering its therapeutic potential. nih.gov The development of focused chemical libraries centered around the fluorinated benzimidazole scaffold can increase the efficiency of the drug discovery process. nih.govncsu.edu

Future efforts should focus on:

Diversity-oriented synthesis: Creating a library of compounds with diverse substitutions on the benzimidazole core to explore a wider chemical space.

Target-focused libraries: Once a primary target is identified, designing libraries of compounds with a higher probability of interacting with that target.

Phenotypic screening: Utilizing whole-cell or whole-organism screening assays to identify compounds with desired biological effects, even without a priori knowledge of the specific target. mdpi.com

The insights gained from HTS campaigns will be invaluable in guiding the future development of this compound as a potential therapeutic agent.

Q & A

Q. What are reliable synthesis routes for 5-Bromo-1-butyl-6-fluorobenzoimidazole?

A common approach involves sequential halogenation and alkylation steps. For bromination, N-bromosuccinimide (NBS) is often used under controlled conditions (e.g., in acetic acid or DMF at 60–80°C). Fluorination typically employs fluorinating agents like Selectfluor or DAST. The butyl group is introduced via nucleophilic substitution or alkylation of the benzimidazole core. Validation via TLC and intermediate purification (e.g., column chromatography) is critical .

Q. Which spectroscopic methods are optimal for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns and alkyl chain integration. Mass spectrometry (MS) validates molecular weight (e.g., C₁₁H₁₁BrFN₂, expected MW: 285.12 g/mol). X-ray diffraction (XRD) resolves crystallographic details, while FT-IR identifies functional groups like C-F (≈1250 cm⁻¹) and C-Br (≈650 cm⁻¹) .

Q. How should stability and storage conditions be optimized?

Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid prolonged exposure to light, moisture, or high temperatures. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition pathways .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

Apply a 2³ factorial design to evaluate variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal interactions. For example, higher temperatures in DMF may favor alkylation but risk side reactions. Statistical tools like ANOVA validate significance .

Q. How to resolve contradictions in reported reactivity or spectroscopic data?

Cross-validate results using multiple techniques (e.g., NMR vs. XRD for regiochemistry). Theoretical frameworks, such as DFT calculations, predict electronic effects (e.g., fluorine’s electron-withdrawing impact on bromine’s reactivity). Replicate experiments under standardized conditions and compare with literature CAS 1008360-84-6 data .

Q. What computational methods predict electronic properties for material science applications?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. Molecular dynamics (MD) assess stability in polymer matrices. Validate predictions with UV-Vis spectroscopy (λmax for π→π* transitions) and cyclic voltammetry (redox potentials) .

Q. Which advanced purification techniques minimize by-products?

Membrane separation (e.g., nanofiltration) removes low-MW impurities. Recrystallization in ethanol/water mixtures (7:3 v/v) isolates high-purity crystals. For persistent by-products (e.g., dihalogenated analogs), use preparative HPLC with a C18 column and acetonitrile/water gradient .

Q. Notes

  • Theoretical and methodological rigor is prioritized, aligning with and .
  • Experimental designs are grounded in CRDC classifications (e.g., RDF2050107 for particle technology) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.